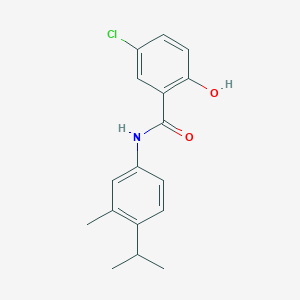
5-Chloro-2-hydroxy-N-(4-isopropyl-3-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-Chloro-2-hydroxy-N-(4-isopropyl-3-methylphenyl)benzamide is a useful research compound. Its molecular formula is C17H18ClNO2 and its molecular weight is 303.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-Chloro-2-hydroxy-N-(4-isopropyl-3-methylphenyl)benzamide is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Chemical Formula : C17H18ClNO2
- Molecular Weight : 303.78 g/mol
- CAS Number : 71381206
The biological activity of this compound primarily revolves around its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in cancer proliferation and inflammation.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. The compound's efficacy was evaluated using the MTT assay, which measures cell viability.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 12.5 | Induction of apoptosis |
| A549 | 26 | Cell cycle arrest at G1 phase |
| HeLa | 14.31 | Inhibition of topoisomerase II |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Lower IC50 values suggest higher potency.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown promise as an anti-inflammatory agent. It appears to modulate the production of pro-inflammatory cytokines, thus potentially alleviating conditions characterized by chronic inflammation.
Case Studies
-
Study on MCF7 Cell Line :
- Objective : To assess the cytotoxic effects of the compound.
- Findings : The compound induced significant apoptosis in MCF7 cells, with an IC50 value of 12.5 µM, suggesting its potential as a therapeutic agent in breast cancer treatment.
-
Assessment in A549 Cells :
- Objective : To evaluate the anti-proliferative effects.
- Findings : The compound demonstrated an IC50 of 26 µM, indicating effective growth inhibition through G1 phase arrest, which is crucial for halting cancer progression.
Comparative Analysis with Related Compounds
To better understand the efficacy of this compound, a comparative analysis was conducted with structurally similar compounds.
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | 12.5 | Anticancer |
| 5-Chloro-N-(4-methylphenyl)benzamide | 15 | Anticancer |
| N-(4-isopropyl-3-methylphenyl)benzamide | 20 | Moderate anticancer |
This table illustrates that while similar compounds exhibit anticancer properties, this compound is notably more potent against certain cancer cell lines.
Eigenschaften
CAS-Nummer |
634186-18-8 |
|---|---|
Molekularformel |
C17H18ClNO2 |
Molekulargewicht |
303.8 g/mol |
IUPAC-Name |
5-chloro-2-hydroxy-N-(3-methyl-4-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C17H18ClNO2/c1-10(2)14-6-5-13(8-11(14)3)19-17(21)15-9-12(18)4-7-16(15)20/h4-10,20H,1-3H3,(H,19,21) |
InChI-Schlüssel |
VMWINDMRQWCMPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















